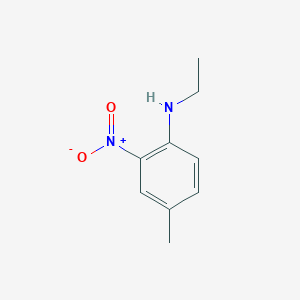

N-ethyl-4-methyl-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

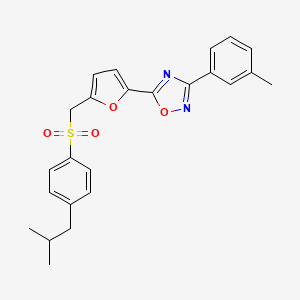

“N-ethyl-4-methyl-2-nitroaniline” is a chemical compound with the CAS Number: 37637-58-4 . It has a molecular weight of 180.21 . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 .

Chemical Reactions Analysis

“this compound” is basic and reacts exothermically with acids to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

“this compound” is a purple-black crystalline solid . It is insoluble in water . It has a melting point of 53-58 degrees Celsius .

Aplicaciones Científicas De Investigación

Phase Diagrams in Energetic Materials

N-ethyl-4-nitroaniline, closely related to N-ethyl-4-methyl-2-nitroaniline, has been studied for its role in binary mixtures of energetic materials' stabilizers. Research by Trache et al. (2013) explored the liquidus and solidus equilibrium temperatures of mixtures involving N-ethyl-4-nitroaniline, utilizing differential scanning calorimeter (DSC) for constructing solid–liquid phase diagrams. This study aids in understanding the stability and performance of energetic materials.

Solubility and Solvation

The solubility and preferential solvation of 2-methyl-4-nitroaniline, a compound structurally similar to this compound, in various solvent mixtures were examined by Li et al. (2017). Their findings are crucial for understanding the physicochemical properties of such compounds in different solvent environments, which is significant for industrial processes like purification and extraction.

Stability in Propellants

Another important application of N-ethyl-4-nitroaniline derivatives is in propellants. Tang et al. (2017) conducted experimental and theoretical studies on the stability of new stabilizers, including N-ethyl-p-nitroaniline, for N-methyl-P-nitroaniline derivatives in composite modified double base (CMDB) propellants. Their research provides insights into improving the performance and stability of propellants.

Application in Spectrophotometry

This compound derivatives have also found applications in spectrophotometry. Teixeira et al. (2011) explored the use of various nitroanilines, including 2-methyl-4-nitroaniline, as spectrophotometric reagents for the determination of ethinylestradiol in pharmaceutical formulations. This method showcases the utility of nitroanilines in analytical chemistry for sensitive and selective detection.

Synthesis and Degradation

In the field of synthetic chemistry, derivatives of this compound are used as intermediates. For instance, the synthesis of 4-nitroindole using 2-methyl-3-nitroaniline as an intermediate was reported by Guang-hong (2009). Moreover, the aerobic degradation of N-Methyl-4-Nitroaniline by Pseudomonas sp. was studied by Khan et al. (2013), highlighting the environmental aspects of these compounds.

Safety and Hazards

Mecanismo De Acción

Target of Action

N-ethyl-4-methyl-2-nitroaniline is primarily used as a stabilizer for nitrocellulose . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The compound interacts with nitrocellulose, increasing its thermal stability . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and this compound . Results showed that the thermal decomposition activation energy of the composite was significantly increased compared with that of pure nitrocellulose . This indicates that the thermal stability of nitrocellulose was increased with the addition of this compound .

Biochemical Pathways

It is known that the compound influences the thermal decomposition of nitrocellulose, a process that involves a complex series of reactions . The addition of this compound appears to slow down these reactions, thereby increasing the thermal stability of nitrocellulose .

Result of Action

The primary result of this compound’s action is the increased thermal stability of nitrocellulose . This has significant implications for the safety and longevity of nitrocellulose-based products, particularly in the field of propellants and explosives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature plays a crucial role in the compound’s ability to stabilize nitrocellulose . The compound’s efficacy in increasing the thermal stability of nitrocellulose was demonstrated under isothermal conditions .

Propiedades

IUPAC Name |

N-ethyl-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYSKLNFSYDFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)

![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)